molecular formula C7H7Br2N3 B2372714 2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide CAS No. 125058-21-1

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide

Cat. No.: B2372714
CAS No.: 125058-21-1
M. Wt: 292.962
InChI Key: DTLYXYQHZUVZFJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide is a chemical compound with the molecular formula C7H6BrN3·HBr. It is a solid substance that is often used in various chemical reactions and research applications. This compound is known for its unique structure, which includes an imidazo[1,2-a]pyrimidine ring system with a bromomethyl group attached.

Scientific Research Applications

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide indicates that it should be handled with care. The compound is associated with hazard statements H315, H318, and H335, which indicate that it can cause skin irritation, eye damage, and respiratory irritation, respectively . The safety data sheet (SDS) for the compound can be accessed for more detailed information .

Future Directions

Imidazo[1,2-a]pyridine, a similar compound, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some derivatives of imidazo[1,2-a]pyridine have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential future directions for the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide typically involves the bromination of imidazo[1,2-a]pyrimidine. One common method includes the reaction of imidazo[1,2-a]pyrimidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to control the reaction parameters precisely. The product is then purified through crystallization or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of imidazo[1,2-a]pyrimidine derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperature conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide
  • 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide

Uniqueness

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide is unique due to its specific imidazo[1,2-a]pyrimidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-(bromomethyl)imidazo[1,2-a]pyrimidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.BrH/c8-4-6-5-11-3-1-2-9-7(11)10-6;/h1-3,5H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLYXYQHZUVZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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